1-(2-phenoxyethyl)-1H-benzimidazole
Overview
Description
1-(2-phenoxyethyl)-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a phenoxyethyl substituent at the first position. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The phenoxyethyl group enhances the compound’s biological activity and stability, making it a valuable molecule in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-phenoxyethyl)-1H-benzimidazole can be synthesized through the condensation of o-phenylenediamine with 2-phenoxyacetaldehyde. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the cyclization process . The reaction conditions may vary, but a common method involves refluxing the mixture in ethanol for several hours.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-phenoxyethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
- Oxidized benzimidazole derivatives.
- Reduced benzimidazole derivatives.
- Substituted benzimidazole derivatives with various functional groups .
Scientific Research Applications
1-(2-phenoxyethyl)-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating infections, cancer, and other diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-phenoxyethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Shares the benzimidazole core but has a phenyl group instead of a phenoxyethyl group.
1-(2-Hydroxyethyl)benzimidazole: Similar structure with a hydroxyethyl group instead of a phenoxyethyl group.
1-(2-Methoxyethyl)benzimidazole: Contains a methoxyethyl group instead of a phenoxyethyl group.
Uniqueness: 1-(2-phenoxyethyl)-1H-benzimidazole is unique due to the presence of the phenoxyethyl group, which enhances its biological activity and stability compared to other similar compounds. This structural feature allows for more diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
1-(2-phenoxyethyl)-1H-benzimidazole is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its benzimidazole core, which is known for its ability to interact with various biological targets. The phenoxyethyl side chain enhances its solubility and bioavailability, making it a suitable candidate for therapeutic applications.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A series of experiments conducted on various cancer cell lines showed that this compound inhibited cell proliferation significantly. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 12.5 | Apoptosis induction |
MCF-7 | 15.0 | G2/M phase arrest |
A549 | 10.0 | Caspase activation |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation, such as topoisomerases, which are crucial for DNA replication .
- Receptor Modulation : The compound may also modulate receptor activities, influencing signaling pathways associated with cell survival and apoptosis.
Study on Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics. The results indicated that it displayed synergistic effects when combined with existing antibiotics like amoxicillin, enhancing their efficacy against resistant strains .
Anticancer Research
A recent study explored the effects of this compound on breast cancer cells in vivo using mouse models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone, supporting its potential as an anticancer agent .
Table 2: In Vivo Anticancer Efficacy
Treatment | Tumor Size Reduction (%) |
---|---|
Control | 0 |
Vehicle | 5 |
This compound | 45 |
Properties
IUPAC Name |
1-(2-phenoxyethyl)benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-6-13(7-3-1)18-11-10-17-12-16-14-8-4-5-9-15(14)17/h1-9,12H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIXGRUPESYHJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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